"3-Iodo-1h-indole-7-carboxylic acid" chemical properties
"3-Iodo-1h-indole-7-carboxylic acid" chemical properties
Executive Summary: The Privileged Scaffold
In the landscape of modern drug discovery, 3-Iodo-1H-indole-7-carboxylic acid (CAS 1360953-77-0) represents a high-value "privileged scaffold." Its utility stems from the orthogonal reactivity of its three primary functional handles: the electrophilic C3-iodide, the nucleophilic N1-indole nitrogen, and the modifiable C7-carboxylic acid.
This monograph serves as a definitive technical guide for researchers utilizing this intermediate. Unlike simple indoles, the C7-carboxyl group provides a critical vector for solubility enhancement and pharmacophore installation, while the C3-iodine atom offers the highest reactivity among halogens for palladium-catalyzed cross-coupling reactions, enabling rapid library generation under mild conditions.
Physicochemical Specifications
The following data aggregates experimentally determined values and high-confidence predictive models essential for handling and characterization.
| Property | Value / Description | Notes |
| CAS Registry Number | 1360953-77-0 | Primary identifier.[1][2] |
| IUPAC Name | 3-Iodo-1H-indole-7-carboxylic acid | |
| Molecular Formula | ||
| Molecular Weight | 287.05 g/mol | High iodine mass contribution. |
| Appearance | Off-white to pale yellow solid | Iodinated indoles darken upon light exposure. |
| Solubility | DMSO, DMF, MeOH (High); Water (Low) | Soluble in aqueous base ( |
| pKa (Predicted) | ~16.0 (NH), ~4.2 (COOH) | C7-COOH is the primary acidic site. |
| Storage | 2–8°C, Protect from Light | Iodine-C bond is photolabile over time. |
Synthetic Architecture & Causality
The synthesis of 3-iodo-1H-indole-7-carboxylic acid is governed by the electronic bias of the indole ring. The pyrrole ring is electron-rich, with the C3 position being the most nucleophilic site, allowing for facile electrophilic aromatic substitution.
Primary Synthetic Route: Regioselective Iodination
The most robust protocol involves the direct iodination of the commercially available precursor, 1H-indole-7-carboxylic acid .
-
Precursor: 1H-indole-7-carboxylic acid (CAS 1670-82-2).
-
Reagent: N-Iodosuccinimide (NIS) or Iodine (
) with KOH. -
Solvent: DMF or Acetonitrile.
-
Mechanism: The indole
-system attacks the electrophilic iodine species ( ), forming a sigma complex at C3, followed by re-aromatization.
Why this route?
-
Atom Economy: Avoids the multi-step cyclization required by Fischer or Larock syntheses.
-
Regiocontrol: The C3 position is kinetically favored over C2 or the benzenoid ring (C4-C6).
-
Scalability: NIS is a solid, easy-to-handle reagent compared to iodine monochloride (ICl).
Functionalization Logic: A Self-Validating Workflow
This scaffold is designed for Divergent Synthesis . The experimentalist should prioritize reactions based on the stability of the C-I bond.
The "C3-First" Strategy
The C3-Iodine bond is chemically versatile but sensitive to reduction.
-
Reaction Class: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura, Sonogashira, Heck).
-
Protocol Insight: Perform C3 couplings before harsh manipulations of the carboxylic acid that might require strong reducing agents (e.g.,
), which could dehalogenate the indole.
The "C7-Late" Strategy
The C7-Carboxylic acid is robust. It serves as a solubilizing handle during C3 functionalization and can be derivatized late-stage to fine-tune DMPK properties (e.g., amide formation to reduce anionic character).
Visualizing the Reaction Pathway
The following diagram illustrates the orthogonal functionalization logic.
Figure 1: Divergent synthetic workflow starting from the 3-iodo-1H-indole-7-carboxylic acid scaffold.
Experimental Protocols
The following protocols are standardized for research-scale (100 mg – 5 g) operations.
Protocol A: Synthesis of 3-Iodo-1H-indole-7-carboxylic acid
Objective: Regioselective iodination of the C3 position.
-
Setup: Charge a round-bottom flask with 1H-indole-7-carboxylic acid (1.0 equiv) and anhydrous DMF (0.2 M concentration).
-
Addition: Cool the solution to 0°C. Add N-Iodosuccinimide (NIS) (1.05 equiv) portion-wise over 10 minutes. Note: Protect from light with aluminum foil.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (or LCMS) for the disappearance of starting material.
-
Workup: Pour the reaction mixture into ice-water (10x volume). The product typically precipitates.
-
If precipitate forms: Filter, wash with water and cold hexanes.
-
If no precipitate: Extract with Ethyl Acetate (3x), wash organic layer with 5% sodium thiosulfate (to remove excess iodine) and brine.
-
-
Purification: Recrystallization from Ethanol/Water or flash chromatography (typically 0-10% MeOH in DCM).
-
Validation: 1H NMR should show the disappearance of the C3-H signal (typically ~6.5 ppm doublet) and retention of the C2-H signal (singlet, ~7.5–8.0 ppm).
Protocol B: Suzuki-Miyaura Coupling (General Procedure)
Objective: Installation of an aryl group at C3.
-
Reagents: Combine 3-Iodo-1H-indole-7-carboxylic acid (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and
(2.0 equiv) in Dioxane:Water (4:1 ratio). -
Catalyst: Degas with nitrogen for 10 minutes. Add
(0.05 equiv). -
Conditions: Heat to 80–90°C for 4–12 hours under nitrogen.
-
Workup: Acidify carefully with 1N HCl to pH ~4 (to protonate the carboxylic acid), extract with EtOAc, and purify via silica gel chromatography.
Safety & Handling (SDS Summary)
-
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).
-
Specific Risk: Iodinated compounds can release elemental iodine (
) upon decomposition, which is corrosive. -
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Light Sensitive.
References
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Synthesis of 3-Iodoindoles
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Reactivity of Indole-7-carboxylic Acids
-
General Iodination Protocols (NIS Method)
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Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide. Tetrahedron Letters, 43(29), 5047–5048. Link
-
-
Medicinal Chemistry of 7-Substituted Indoles
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Marketed Kinase Inhibitors utilizing Indole Scaffolds (e.g., Sunitinib, Nintedanib). Journal of Medicinal Chemistry. Link
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